molecular formula C23H27N3OS B3012589 N-(4-ethylphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide CAS No. 893788-34-6

N-(4-ethylphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide

Cat. No.: B3012589
CAS No.: 893788-34-6
M. Wt: 393.55
InChI Key: SMUYTWUMMCLVDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

N-(4-ethylphenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3OS/c1-2-17-10-12-18(13-11-17)24-21(27)16-28-22-19-8-4-5-9-20(19)25-23(26-22)14-6-3-7-15-23/h4-5,8-13,25H,2-3,6-7,14-16H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMUYTWUMMCLVDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3(CCCCC3)NC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamide typically involves multi-step organic reactions. One common method involves the reaction of 4-ethylphenylamine with cyclohexanone to form an intermediate, which is then reacted with quinazoline derivatives under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

N-(4-ethylphenyl)-2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Spirocyclic Core Modifications

Cycloheptane Variant
  • Compound : N-(4-ethylphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide (E971-0277)
  • Molecular Formula : C₂₄H₂₉N₃OS
  • Molecular Weight : 407.58 g/mol
  • Comparison: The cycloheptane ring increases molecular weight by 14.03 g/mol compared to the cyclohexane variant.
Cyclopentane Variant
  • Compound : N-(2,4-difluorophenyl)-2-(1′H-spiro[cyclopentane-1,2′-quinazolin]-4′-ylsulfanyl)acetamide
  • Molecular Formula : C₂₀H₁₈F₂N₃OS
  • Molecular Weight : 395.44 g/mol
  • Fluorine substituents enhance electronegativity, improving metabolic stability but reducing solubility.

Substituent Variations on the Aromatic Ring

Fluorinated Derivatives
  • Compound : N-(2,4-difluorophenyl)-2-(1′H-spiro[cyclohexane-1,2′-quinazolin]-4′-ylsulfanyl)acetamide
  • Molecular Formula : C₂₁H₂₁F₂N₃OS
  • Molecular Weight : 401.48 g/mol
  • Comparison :
    • Fluorine atoms increase lipophilicity (logP ~5.0) and resistance to oxidative metabolism.
    • Electron-withdrawing effects may reduce hydrogen-bonding capacity compared to the ethylphenyl group.
Trifluoromethylphenyl Derivative
  • Compound : 2-{1′H-spiro[cycloheptane-1,2′-quinazoline]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide
  • Molecular Formula : C₂₂H₂₁F₃N₃OS
  • Molecular Weight : 448.48 g/mol
Methoxy/Methylphenyl Derivatives
  • Example : N-(3-methoxyphenyl)-2-[(1'H-spiro[cycloheptane-1,2'-quinazolin]-4'-yl)sulfanyl]acetamide
  • Molecular Formula : C₂₃H₂₇N₃O₂S
  • Molecular Weight : 409.55 g/mol
  • Comparison :
    • Methoxy groups improve solubility via hydrogen bonding but may reduce membrane permeability.
    • Methyl groups (e.g., in E971-0270 ) offer steric bulk without significant electronic effects.

Heterocyclic Core Replacements

Triazole-Based Analog
  • Compound : VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide)
  • Key Feature : Replaces spiroquinazoline with a triazole core .
  • Comparison :
    • Triazole rings enhance π-π stacking interactions but lack the conformational rigidity of spiro systems.
    • Bioactivity: VUAA-1 acts as an Orco agonist, suggesting divergent mechanisms compared to spiroquinazoline derivatives.
Oxazole-Based Analog
  • Compound : iCRT3 (Wnt/β-catenin inhibitor)
  • Structure : Contains an oxazole core and phenylethyl group .
  • Both compounds share sulfanyl acetamide motifs, but iCRT3’s bioactivity highlights the role of core structure in target specificity.

Biological Activity

N-(4-ethylphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide, often abbreviated as N-EPC-SQA, is a synthetic compound with a complex structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth exploration of its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Synthesis

N-EPC-SQA features a spirocyclic component and a sulfanyl functional group, which contribute to its unique properties. The synthesis typically involves several steps, including the reaction of 4-ethylphenylamine with cyclohexanone and subsequent reactions with quinazoline derivatives under specific conditions. The final product is characterized using techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm its structure and purity .

The primary biological activity of N-EPC-SQA is its role as an inhibitor of cyclin-dependent kinases (CDKs) , particularly CDK2. This selectivity is crucial for targeting diseases characterized by abnormal cell proliferation, such as cancer. The compound has been shown to preferentially inhibit CDK2 over other kinases like CDK1, CDK3, and CDK4 .

Interaction Studies

Research indicates that N-EPC-SQA interacts specifically with the active site of CDK2, leading to inhibition of its kinase activity. This specificity minimizes off-target effects commonly associated with less selective inhibitors, making it a promising candidate for cancer therapy .

Biological Activity Data

The following table summarizes the biological activity associated with N-EPC-SQA and related compounds:

Compound NameStructural FeaturesBiological Activity
This compound Spirocyclic structure with sulfanyl groupSelective CDK2 inhibitor
N-(3-methylphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide Similar spirocyclic structure; different substituent on phenylPotential CDK inhibitor
N-(4-fluorophenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide Fluorinated phenyl groupInvestigated for anticancer properties
1'H-spiro[cyclohexane-1,2'-quinazoline]-4'-thiol Base structure without acetamideKnown for its thiol reactivity

In Vitro Studies

In vitro studies have demonstrated that N-EPC-SQA exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has been tested on human cervix carcinoma (HeLa) cells and murine leukemia cells (L1210), showing IC50 values indicative of potent inhibitory effects on cell growth .

Comparative Analysis

A comparative analysis with other known CDK inhibitors revealed that N-EPC-SQA's selectivity for CDK2 correlates with reduced cytotoxicity in normal cells while maintaining efficacy against cancer cells. This characteristic is particularly advantageous in developing targeted therapies that minimize adverse side effects .

Future Directions

Further studies are necessary to elucidate the binding affinity and detailed mechanism of action at the molecular level. Additionally, exploring structural modifications may enhance the efficacy and selectivity of N-EPC-SQA against specific cancer types.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.